molecular formula C17H24OSSi B14235392 Silane, (1,1-dimethylethyl)dimethyl(phenyl-2-thienylmethoxy)- CAS No. 596104-73-3

Silane, (1,1-dimethylethyl)dimethyl(phenyl-2-thienylmethoxy)-

Katalognummer: B14235392
CAS-Nummer: 596104-73-3
Molekulargewicht: 304.5 g/mol
InChI-Schlüssel: NDFFPHUVHSJLBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Silane, (1,1-dimethylethyl)dimethyl(phenyl-2-thienylmethoxy)- is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a phenyl-2-thienylmethoxy moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (1,1-dimethylethyl)dimethyl(phenyl-2-thienylmethoxy)- typically involves the reaction of a silane precursor with a phenyl-2-thienylmethoxy derivative. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Detailed synthetic routes can be found in specialized chemical literature .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as purification and characterization to confirm the structure and properties of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Silane, (1,1-dimethylethyl)dimethyl(phenyl-2-thienylmethoxy)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to enhance reaction rates. The conditions typically involve controlled temperatures and pressures to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silane compounds .

Wissenschaftliche Forschungsanwendungen

Silane, (1,1-dimethylethyl)dimethyl(phenyl-2-thienylmethoxy)- has several scientific research applications:

Wirkmechanismus

The mechanism by which Silane, (1,1-dimethylethyl)dimethyl(phenyl-2-thienylmethoxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and functions. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Silane, (1,1-dimethylethyl)dimethyl[(2-phenylethenyl)oxy]-
  • Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]-
  • Silane, (1,1-dimethylethyl)dimethyl(tetratriacontyl)-

Uniqueness

Silane, (1,1-dimethylethyl)dimethyl(phenyl-2-thienylmethoxy)- is unique due to its specific structural features, which confer distinct chemical properties and reactivity.

Eigenschaften

CAS-Nummer

596104-73-3

Molekularformel

C17H24OSSi

Molekulargewicht

304.5 g/mol

IUPAC-Name

tert-butyl-dimethyl-[phenyl(thiophen-2-yl)methoxy]silane

InChI

InChI=1S/C17H24OSSi/c1-17(2,3)20(4,5)18-16(15-12-9-13-19-15)14-10-7-6-8-11-14/h6-13,16H,1-5H3

InChI-Schlüssel

NDFFPHUVHSJLBZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)[Si](C)(C)OC(C1=CC=CC=C1)C2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.